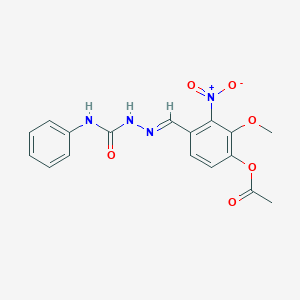![molecular formula C17H15ClN2O2 B11539341 N'-[(E)-(2-chlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide](/img/structure/B11539341.png)
N'-[(E)-(2-chlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N’-[(E)-(2-chlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide is a chemical compound with the molecular formula C15H13ClN2O.
- It belongs to the class of hydrazides, characterized by the presence of a hydrazine functional group (–NHNH–) attached to an organic moiety.
- The compound’s structure includes a benzene ring with a chlorophenyl group and a prop-2-en-1-yloxy (allyloxy) substituent.
- Its systematic name is N’-[(E)-(2-chlorophenyl)methylidene]benzohydrazide .
Preparation Methods
- Synthetic routes for N’-[(E)-(2-chlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide are not widely documented.
- one possible method involves the condensation reaction between 2-chlorobenzaldehyde and 4-(prop-2-en-1-yloxy)benzohydrazide.
- Industrial production methods may vary, but researchers typically synthesize this compound in the laboratory.
Chemical Reactions Analysis
Reactivity: N’-[(E)-(2-chlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide can undergo various reactions
Common Reagents: Reagents like oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and Lewis acids (e.g., AlCl) play a role.
Major Products: The specific products depend on reaction conditions and substituents. For example, reduction could yield the corresponding hydrazine.
Scientific Research Applications
Biology: It might serve as a probe for studying hydrazide-based reactions or as a building block for bioconjugation.
Medicine: Investigations into its pharmacological properties (if any) are ongoing.
Industry: Its industrial applications remain to be explored.
Mechanism of Action
- The exact mechanism by which N’-[(E)-(2-chlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide exerts effects is not well-documented.
- Further research is needed to understand its interactions with molecular targets and cellular pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: N’-[(E)-(2-chlorophenyl)methylidene]-4-(prop-2-en-1-yloxy)benzohydrazide stands out due to its allyloxy substituent.
Properties
Molecular Formula |
C17H15ClN2O2 |
|---|---|
Molecular Weight |
314.8 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-4-prop-2-enoxybenzamide |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-11-22-15-9-7-13(8-10-15)17(21)20-19-12-14-5-3-4-6-16(14)18/h2-10,12H,1,11H2,(H,20,21)/b19-12+ |
InChI Key |
HOEPMKUMOXUZQA-XDHOZWIPSA-N |
Isomeric SMILES |
C=CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2Cl |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(2-chlorophenyl)methylidene]-2,2-diphenoxyacetohydrazide](/img/structure/B11539259.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 3-bromobenzoate](/img/structure/B11539273.png)
![S-{2-[(5-chloropyridin-2-yl)amino]-2-oxoethyl} benzenecarbothioate](/img/structure/B11539281.png)
![4-chloro-3,5-dimethyl-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539296.png)
![4-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 2-chlorobenzoate](/img/structure/B11539298.png)
![2-[4-(benzyloxy)phenyl]-3-(3,4-dichlorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11539303.png)
![4-{[2,6-Bis(4-nitrophenyl)-1,3,5,7-tetraoxo-1,2,3,5,6,7-hexahydropyrrolo[3,4-f]isoindol-4-yl]carbonyl}benzoic acid](/img/structure/B11539311.png)
![4-[(2Z)-2-(2,6-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11539313.png)

![N-[2-(2,5-Dimethoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B11539332.png)
![N-{4-[(1E)-1-(2-{[4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)phenyl]carbonyl}hydrazinylidene)ethyl]phenyl}benzamide](/img/structure/B11539336.png)
![(3E)-3-{2-[(naphthalen-2-yloxy)acetyl]hydrazinylidene}-N-(pyridin-3-yl)butanamide](/img/structure/B11539337.png)
![4-chloro-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11539343.png)
![2-ethoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dinitrobenzoate](/img/structure/B11539347.png)
